N-(3-Carboxypropyl)-N,N-dimethyldecan-1-aminium bromide
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Overview
Description
N-(3-Carboxypropyl)-N,N-dimethyldecan-1-aminium bromide is a quaternary ammonium compound. It is characterized by the presence of a carboxypropyl group attached to the nitrogen atom, along with two methyl groups and a decyl chain. This compound is known for its surfactant properties and is used in various applications, including scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Carboxypropyl)-N,N-dimethyldecan-1-aminium bromide typically involves the quaternization of N,N-dimethyldecan-1-amine with 3-bromopropionic acid. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Carboxypropyl)-N,N-dimethyldecan-1-aminium bromide can undergo various chemical reactions, including:
Oxidation: The carboxypropyl group can be oxidized to form corresponding carboxylate derivatives.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The bromide ion can be substituted with other nucleophiles such as hydroxide, chloride, or acetate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium acetate (NaOAc).
Major Products Formed
Oxidation: Carboxylate derivatives.
Reduction: Primary or secondary amines.
Substitution: Corresponding substituted ammonium salts.
Scientific Research Applications
N-(3-Carboxypropyl)-N,N-dimethyldecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to investigate the effects of quaternary ammonium compounds on cell membranes.
Medicine: Studied for its potential antimicrobial properties and its role in drug delivery systems.
Industry: Utilized in the formulation of cleaning agents, detergents, and personal care products due to its surfactant properties.
Mechanism of Action
The mechanism of action of N-(3-Carboxypropyl)-N,N-dimethyldecan-1-aminium bromide involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications, where the compound targets bacterial cell membranes, causing cell death.
Comparison with Similar Compounds
Similar Compounds
(3-Carboxypropyl)triphenylphosphonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Cetyltrimethylammonium bromide (CTAB): A widely used surfactant in various applications.
Benzalkonium chloride: Commonly used as a disinfectant and preservative.
Uniqueness
N-(3-Carboxypropyl)-N,N-dimethyldecan-1-aminium bromide is unique due to its specific structure, which combines a long hydrophobic decyl chain with a hydrophilic carboxypropyl group. This unique combination enhances its surfactant properties and makes it particularly effective in disrupting cell membranes compared to other similar compounds.
Properties
CAS No. |
62851-20-1 |
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Molecular Formula |
C16H34BrNO2 |
Molecular Weight |
352.35 g/mol |
IUPAC Name |
3-carboxypropyl-decyl-dimethylazanium;bromide |
InChI |
InChI=1S/C16H33NO2.BrH/c1-4-5-6-7-8-9-10-11-14-17(2,3)15-12-13-16(18)19;/h4-15H2,1-3H3;1H |
InChI Key |
JXXMBUGDIVIVKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CCCC(=O)O.[Br-] |
Origin of Product |
United States |
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